Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine or its derivatives under acidic or basic conditions.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative. This can be achieved by reacting the pyrazole compound with an appropriate amino acid precursor under controlled conditions.
Esterification: The amino acid derivative is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. The pyrazole ring is a common motif in many drugs, suggesting that this compound might exhibit pharmacological activity.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride would depend on its specific interactions with biological targets. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoate: Lacks the methyl group at the 2-position of the pyrazole ring.
Ethyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2S)-2-amino-3-(3-oxo-1H-pyrazol-4-yl)propanoate: Lacks the methyl group at the 2-position of the pyrazole ring.
Uniqueness
The presence of the methyl group at the 2-position of the pyrazole ring in Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate; dihydrochloride (CAS Number: 2418593-47-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃N₃O₃ |
Molecular Weight | 199.21 g/mol |
CAS Number | 2418593-47-0 |
The compound has a structure characterized by a pyrazole ring, which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds similar to methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate exhibit significant anticancer activities. For instance, derivatives of pyrazoles have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for cancer therapy .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and inflammation .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical feature of many pyrazole derivatives, potentially through the activation of intrinsic pathways leading to cell death .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Hypopharyngeal Tumor Cells
A study evaluated the effects of methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate on FaDu hypopharyngeal tumor cells. The compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Dual Enzyme Inhibition
In another investigation, a related compound was shown to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests that methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate could be explored for neuroprotective applications .
Research Findings
- Structure–Activity Relationship (SAR) : Studies indicate that modifications on the pyrazole ring can significantly enhance biological activity. For example, the introduction of specific functional groups has been linked to improved anticancer efficacy and selectivity towards cancer cells .
- In Vivo Studies : Preliminary in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate. These studies will help establish dosing regimens and evaluate safety profiles.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.2ClH/c1-11-7(12)5(4-10-11)3-6(9)8(13)14-2;;/h4,6,10H,3,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLWWJOEJGWCB-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@@H](C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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